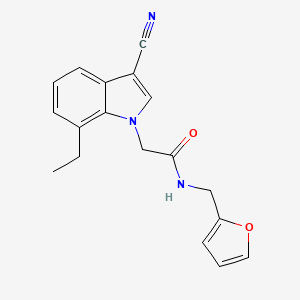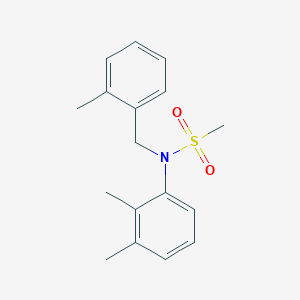![molecular formula C17H17NO5 B5822250 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5822250.png)
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid, also known as MPD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth, neurotoxicity, and inflammation. 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cancer cell growth and survival. It has also been shown to inhibit the JNK pathway, which is involved in beta-amyloid-induced neurotoxicity. In addition, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the NF-kB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection against beta-amyloid-induced neurotoxicity, and the reduction of inflammation. 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. In addition, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid. One direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to study its effects on other diseases, such as Parkinson's disease and multiple sclerosis. In addition, future research could focus on developing more potent derivatives of 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid that have improved therapeutic properties.
合成方法
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid is synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with 4-bromophenol to form 4-(4-methoxyphenoxy)phenol. This compound is then reacted with 4-aminobutanoyl chloride to form 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid.
科学研究应用
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, Alzheimer's disease, and inflammation. In cancer research, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to protect against beta-amyloid-induced neurotoxicity and improve cognitive function. In inflammation research, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-[4-(4-methoxyphenoxy)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-13-6-8-15(9-7-13)23-14-4-2-12(3-5-14)18-16(19)10-11-17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXWPVSRFIBMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5822192.png)

![N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)
![N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)
![methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate](/img/structure/B5822275.png)

![3-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5822283.png)